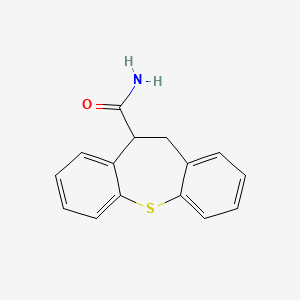
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide is a chemical compound belonging to the dibenzothiepin class These compounds are characterized by a tricyclic structure containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide typically involves the reaction of dibenzothiepin derivatives with appropriate reagents. One common method includes the use of sulfur diimidazole in combination with bislithiated carbon fragments . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzothiepin derivatives.
Scientific Research Applications
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its neurotropic and psychotropic effects.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit viral replication by targeting viral helicases . In medicinal applications, it may interact with neurotransmitter receptors, influencing neural pathways and exhibiting psychotropic effects .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydrodibenzo(b,f)thiepin-10-one: A related compound with similar structural features but different functional groups.
10-(4-Methylpiperazino)dibenzo(b,f)thiepin: Known for its neurotropic properties.
2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-carboxamide: Another derivative with distinct chemical properties.
Uniqueness
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
87033-42-9 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,16,17) |
InChI Key |
YPJSTSHKNLOQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















